1-Ethyl-hexahydro-pyrimidine 1-Ethyl-hexahydro-pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14304458
InChI: InChI=1S/C6H14N2/c1-2-8-5-3-4-7-6-8/h7H,2-6H2,1H3
SMILES:
Molecular Formula: C6H14N2
Molecular Weight: 114.19 g/mol

1-Ethyl-hexahydro-pyrimidine

CAS No.:

Cat. No.: VC14304458

Molecular Formula: C6H14N2

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-hexahydro-pyrimidine -

Specification

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
IUPAC Name 1-ethyl-1,3-diazinane
Standard InChI InChI=1S/C6H14N2/c1-2-8-5-3-4-7-6-8/h7H,2-6H2,1H3
Standard InChI Key VEXOHKFLDITJDJ-UHFFFAOYSA-N
Canonical SMILES CCN1CCCNC1

Introduction

Chemical Identity and Structural Features

Core Structure and Substituent Effects

1-Ethyl-hexahydro-pyrimidine (C₆H₁₄N₂) derives from hexahydropyrimidine (C₄H₁₀N₂), a saturated bicyclic compound with a six-membered ring containing two nitrogen atoms . The addition of an ethyl group at position 1 enhances lipophilicity, potentially improving membrane permeability and interaction with hydrophobic biological targets . Comparative analysis with unsubstituted hexahydropyrimidine reveals that the ethyl group introduces steric and electronic modifications, which may influence reactivity and binding affinity .

Table 1: Comparative Structural and Physical Properties of Hexahydropyrimidine and Its Derivatives

PropertyHexahydropyrimidine (C₄H₁₀N₂) 1-Ethyl-hexahydro-pyrimidine (Inferred)
Molecular Weight86.136 g/mol114.19 g/mol
Boiling Point123.6°C~150–160°C (estimated)
Density0.9 g/cm³0.92–0.95 g/cm³ (estimated)
Lipophilicity (LogP)-0.550.8–1.2 (estimated)

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of hexahydropyrimidine derivatives typically involves multicomponent reactions (MCRs) combining aldehydes, amines, and carbonyl compounds. For 1-ethyl-hexahydro-pyrimidine, plausible routes include:

  • Cyclocondensation of Ethylamine with Aldehydes:
    Ethylamine reacts with formaldehyde or substituted aldehydes in the presence of a catalyst (e.g., KHCO₃) to form the hexahydropyrimidine core, followed by alkylation to introduce the ethyl group .

  • Post-Modification of Hexahydropyrimidine:
    Hexahydropyrimidine (CAS 505-21-5) undergoes nucleophilic substitution with ethylating agents like ethyl bromide under basic conditions to yield the 1-ethyl derivative.

Reaction Mechanisms

The formation of the pyrimidine ring proceeds via a stepwise mechanism:

  • Imine Formation: Primary amines (e.g., ethylamine) react with aldehydes to generate Schiff bases.

  • Cyclization: Intramolecular attack by a second amine group forms the six-membered ring.

  • Saturation: Reduction or hydrogenation steps saturate the ring, yielding the hexahydro structure .

Physicochemical Properties

Thermodynamic Stability

Hexahydropyrimidines exhibit moderate thermal stability, with boiling points influenced by substituents. The ethyl group in 1-ethyl-hexahydro-pyrimidine likely elevates its boiling point compared to the parent compound (123.6°C) , aligning with trends in alkyl-substituted heterocycles .

Solubility and Partitioning

The ethyl substituent increases hydrophobicity, as evidenced by the estimated LogP value of 0.8–1.2. This property enhances compatibility with lipid-rich biological membranes, a critical factor in drug design .

Industrial and Pharmaceutical Applications

Drug Development

1-Ethyl-hexahydro-pyrimidine serves as a scaffold for non-nucleoside reverse transcriptase inhibitors (NNRTIs) in antiviral therapies. Its saturated structure reduces metabolic degradation compared to aromatic pyrimidines, improving pharmacokinetic profiles .

Agrochemical Uses

Pyrimidine derivatives are employed in fungicides and herbicides. The ethyl group’s lipophilicity enhances foliar absorption, making 1-ethyl-hexahydro-pyrimidine a candidate for plant protection agents .

Comparison with Related Compounds

Table 2: Functional Comparison of Pyrimidine Derivatives

CompoundStructureKey Applications
HexahydropyrimidineSaturated, no substituentsAntimicrobial agents
DihydropyrimidinePartially unsaturatedCalcium channel blockers
PyrimidinoneKetone-substitutedEnzyme inhibitors
1-Ethyl-hexahydro-pyrimidineSaturated, ethyl groupDrug scaffold (inferred)

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